molecular formula C15H21N3O3 B7179447 N-[1-(2-pyridin-3-yloxypropanoyl)piperidin-4-yl]acetamide

N-[1-(2-pyridin-3-yloxypropanoyl)piperidin-4-yl]acetamide

Cat. No.: B7179447
M. Wt: 291.35 g/mol
InChI Key: WOYPWMSXBWMHHF-UHFFFAOYSA-N
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Description

N-[1-(2-pyridin-3-yloxypropanoyl)piperidin-4-yl]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and an acetamide group. It has shown potential in various therapeutic applications, particularly in the treatment of certain types of cancers .

Properties

IUPAC Name

N-[1-(2-pyridin-3-yloxypropanoyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-11(21-14-4-3-7-16-10-14)15(20)18-8-5-13(6-9-18)17-12(2)19/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYPWMSXBWMHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)NC(=O)C)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-pyridin-3-yloxypropanoyl)piperidin-4-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the pyridine moiety, followed by the formation of the piperidine ring. The final step involves the acylation of the piperidine ring with the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The industrial process aims to maximize efficiency while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-pyridin-3-yloxypropanoyl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2-pyridin-3-yloxypropanoyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in cancer cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

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